molecular formula C14H25N2O4P B13801489 Bis(1-cyanobutyl) butyl phosphate CAS No. 73972-72-2

Bis(1-cyanobutyl) butyl phosphate

Cat. No.: B13801489
CAS No.: 73972-72-2
M. Wt: 316.33 g/mol
InChI Key: FEFCSDMBHZAGJM-UHFFFAOYSA-N
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Description

Bis(1-cyanobutyl) butyl phosphate is an organic compound with the molecular formula C14H25N2O4P It is a phosphoric acid ester, where the phosphate group is bonded to two 1-cyanobutyl groups and one butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-cyanobutyl) butyl phosphate typically involves the reaction of phosphoric acid with 1-cyanobutyl alcohol and butyl alcohol. The reaction is carried out under controlled conditions to ensure the correct esterification of the phosphate group. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent quality and high yield. The raw materials, including phosphoric acid, 1-cyanobutyl alcohol, and butyl alcohol, are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(1-cyanobutyl) butyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions may lead to the formation of phosphine derivatives.

    Substitution: The cyanobutyl and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(1-cyanobutyl) butyl phosphate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Bis(1-cyanobutyl) butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with metal ions and other positively charged species, influencing various biochemical pathways. The cyanobutyl and butyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-di-tert-butylphenyl) phosphate
  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Bis(2,4-di-tert-butylphenyl) phosphate

Uniqueness

Bis(1-cyanobutyl) butyl phosphate is unique due to the presence of the cyanobutyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, setting it apart from other similar phosphorus-containing compounds.

Properties

CAS No.

73972-72-2

Molecular Formula

C14H25N2O4P

Molecular Weight

316.33 g/mol

IUPAC Name

butyl bis(1-cyanobutyl) phosphate

InChI

InChI=1S/C14H25N2O4P/c1-4-7-10-18-21(17,19-13(11-15)8-5-2)20-14(12-16)9-6-3/h13-14H,4-10H2,1-3H3

InChI Key

FEFCSDMBHZAGJM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OC(CCC)C#N)OC(CCC)C#N

Origin of Product

United States

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